Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-
Overview
Description
The compounds 2-Methoxy-4-methylphenol and 2-Methoxybenzaldehyde have been studied. 2-Methoxy-4-methylphenol is a major component of black-ripe table olive aroma and is the major anti-inflammatory compound in bamboo vinegar . 2-Methoxybenzaldehyde is used as a starting material to synthesize corrosion-inhibiting Schiff bases and is also used as a flavor and fragrance ingredient .
Synthesis Analysis
2-Methoxy-4-methylphenol was used in the preparation of renewable bis (cyanate) esters . 2-Methoxybenzaldehyde has been used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae .Molecular Structure Analysis
The linear formula for 2-Methoxy-4-methylphenol is CH3OC6H3(CH3)OH and for 2-Methoxybenzaldehyde is CH3OC6H4CHO .Chemical Reactions Analysis
The kinetics of the reaction of 2-methoxy-4-methylphenol with chlorine atoms was studied . 2-Methoxybenzaldehyde has been used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .Physical And Chemical Properties Analysis
2-Methoxy-4-methylphenol has a boiling point of 221-222 °C, a melting point of 5 °C, and a density of 1.092 g/mL at 25 °C . 2-Methoxybenzaldehyde has a boiling point of 238 °C, a melting point of 34-40 °C, and a density of 1.127 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methoxy-6-(2-methoxy-4-prop-2-enylphenoxy)-4-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h5-6,9-13,21H,1-2,7-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJFUBOOWFHEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC(=CC(=C2O)OC)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226192 | |
Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75225-33-1 | |
Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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